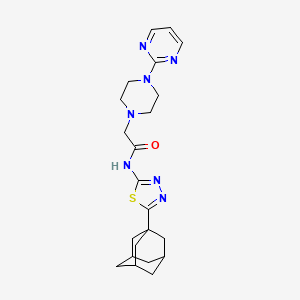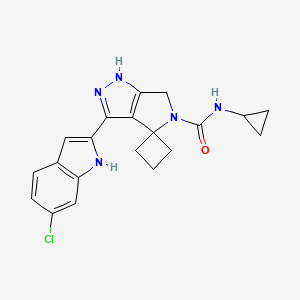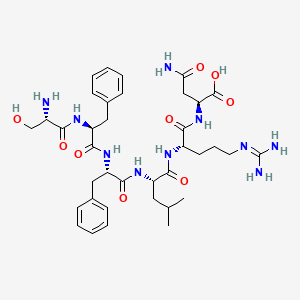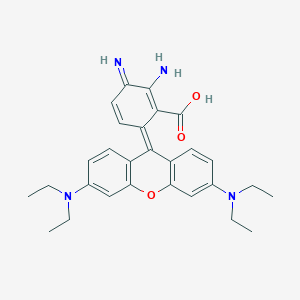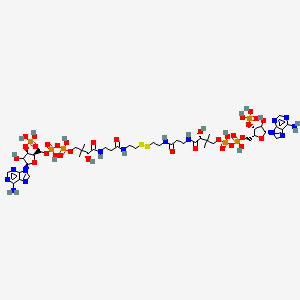
CoA-S-S-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coenzyme A disulfide (CoA-S-S-CoA) is a compound that plays a crucial role in various biochemical processes. It is a dimeric form of coenzyme A, linked by a disulfide bond. Coenzyme A itself is essential for the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Coenzyme A disulfide is involved in redox reactions and serves as a reservoir for coenzyme A in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coenzyme A disulfide typically involves the oxidation of coenzyme A. One common method is the use of oxidizing agents such as hydrogen peroxide or iodine in aqueous solutions. The reaction conditions often require a controlled pH and temperature to ensure the formation of the disulfide bond without degrading the coenzyme A molecules.
Industrial Production Methods
Industrial production of coenzyme A disulfide involves large-scale fermentation processes using microorganisms that naturally produce coenzyme A. The coenzyme A is then extracted and purified. The oxidation to form coenzyme A disulfide is carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Coenzyme A disulfide undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It can be reduced back to coenzyme A by reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Reaction Conditions: Controlled pH (usually neutral to slightly acidic), temperature (room temperature to 37°C).
Major Products
The major products formed from the reactions of coenzyme A disulfide include reduced coenzyme A and various substituted derivatives depending on the nucleophiles used in substitution reactions.
Scientific Research Applications
Coenzyme A disulfide has numerous applications in scientific research:
Chemistry: Used as a model compound to study redox reactions and disulfide bond formation.
Biology: Plays a role in cellular redox homeostasis and is used to study the regulation of coenzyme A levels in cells.
Medicine: Investigated for its potential role in treating diseases related to coenzyme A deficiency and oxidative stress.
Industry: Used in the production of coenzyme A derivatives for various biochemical applications.
Mechanism of Action
Coenzyme A disulfide exerts its effects primarily through redox reactions. It can be reduced to coenzyme A, which then participates in various metabolic pathways. The disulfide bond in coenzyme A disulfide acts as a reversible switch that regulates the availability of coenzyme A in cells. This regulation is crucial for maintaining cellular energy balance and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
Acetyl-Coenzyme A: Involved in the synthesis and oxidation of fatty acids.
Succinyl-Coenzyme A: Participates in the citric acid cycle.
Malonyl-Coenzyme A: Involved in fatty acid biosynthesis.
Uniqueness
Coenzyme A disulfide is unique due to its role in redox regulation and its ability to act as a reservoir for coenzyme A. Unlike other coenzyme A derivatives, it specifically participates in redox reactions and helps maintain the balance of coenzyme A in cells.
Properties
Molecular Formula |
C42H70N14O32P6S2 |
|---|---|
Molecular Weight |
1533.1 g/mol |
IUPAC Name |
[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C42H70N14O32P6S2/c1-41(2,15-81-93(75,76)87-91(71,72)79-13-21-29(85-89(65,66)67)27(59)39(83-21)55-19-53-25-33(43)49-17-51-35(25)55)31(61)37(63)47-7-5-23(57)45-9-11-95-96-12-10-46-24(58)6-8-48-38(64)32(62)42(3,4)16-82-94(77,78)88-92(73,74)80-14-22-30(86-90(68,69)70)28(60)40(84-22)56-20-54-26-34(44)50-18-52-36(26)56/h17-22,27-32,39-40,59-62H,5-16H2,1-4H3,(H,45,57)(H,46,58)(H,47,63)(H,48,64)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H2,43,49,51)(H2,44,50,52)(H2,65,66,67)(H2,68,69,70)/t21-,22-,27?,28?,29+,30+,31+,32+,39-,40-/m1/s1 |
InChI Key |
YAISMNQCMHVVLO-IQUSNOKWSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


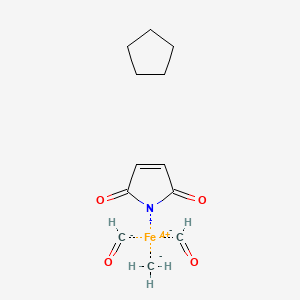
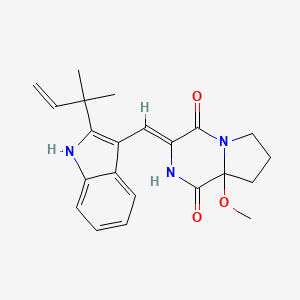

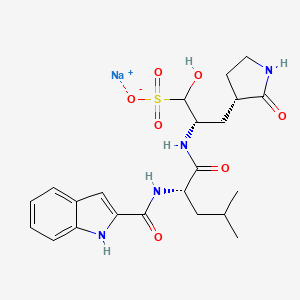
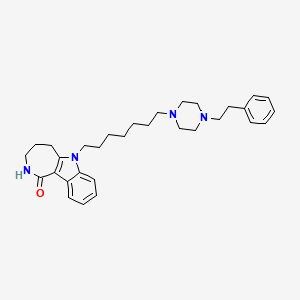
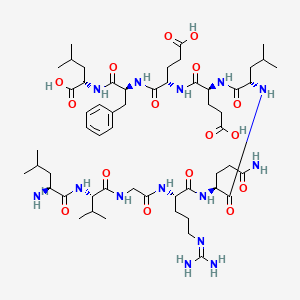
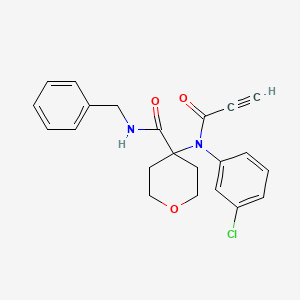
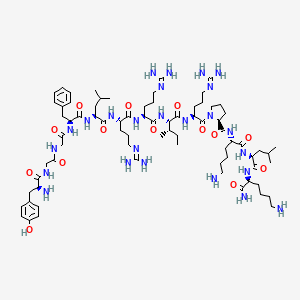
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
